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Compound of Interest

Compound Name:
6-Nitro-1,2,3,4-

tetrahydroisoquinoline

Cat. No.: B175790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Nitro-
1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic compound with potential

applications in medicinal chemistry and drug development. The document details predicted

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

generalized experimental protocols for their acquisition.

Chemical Structure and Properties
6-Nitro-1,2,3,4-tetrahydroisoquinoline possesses a tetrahydroisoquinoline core

functionalized with a nitro group at the C-6 position of the aromatic ring. This substitution

significantly influences its electronic properties and potential biological activity.

Molecular Formula: C₉H₁₀N₂O₂

Molecular Weight: 178.19 g/mol

Spectroscopic Data
Due to the limited availability of directly published complete spectra for 6-Nitro-1,2,3,4-
tetrahydroisoquinoline, the following data is a combination of information from closely related

analogs and established spectroscopic principles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The predicted ¹H and ¹³C NMR chemical shifts for 6-Nitro-1,2,3,4-
tetrahydroisoquinoline in a typical deuterated solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.0 - 7.8 m 2H H-5, H-7

~ 7.2 d 1H H-8

~ 4.2 s 2H H-1

~ 3.3 t 2H H-3

~ 2.9 t 2H H-4

Variable br s 1H N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~ 147 C-6

~ 145 C-4a

~ 135 C-8a

~ 128 C-8

~ 122 C-5

~ 120 C-7

~ 50 C-1

~ 45 C-3

~ 28 C-4

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for 6-Nitro-1,2,3,4-tetrahydroisoquinoline are

summarized in the following table.

Table 3: Predicted IR Absorption Peaks

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium, Broad N-H Stretch (secondary amine)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch

1550 - 1500 Strong Asymmetric NO₂ Stretch

1350 - 1300 Strong Symmetric NO₂ Stretch

1600 - 1450 Medium to Strong Aromatic C=C Bending
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and structural features. For 6-
Nitro-1,2,3,4-tetrahydroisoquinoline, electron ionization (EI) would be a common analysis

method.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Interpretation

178 Molecular Ion [M]⁺

148 [M - NO]⁺

132 [M - NO₂]⁺

131 [M - NO₂ - H]⁺

104 Retro-Diels-Alder fragmentation

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 6-Nitro-
1,2,3,4-tetrahydroisoquinoline. Instrument parameters may need to be optimized for specific

equipment.

Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline
A plausible synthetic route to 6-Nitro-1,2,3,4-tetrahydroisoquinoline involves the nitration of a

suitable N-protected 1,2,3,4-tetrahydroisoquinoline followed by deprotection. A common

method is the Pictet-Spengler reaction, which can be adapted for the synthesis of the

tetrahydroisoquinoline core[1].

General Procedure:

Protection: The secondary amine of 1,2,3,4-tetrahydroisoquinoline is protected, for example,

by acetylation with acetic anhydride.
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Nitration: The N-protected tetrahydroisoquinoline is subjected to nitration using a nitrating

agent such as a mixture of nitric acid and sulfuric acid at low temperatures. This reaction

needs to be carefully controlled to favor the formation of the 6-nitro isomer.

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or

basic hydrolysis) to yield 6-Nitro-1,2,3,4-tetrahydroisoquinoline.

Purification: The final product is purified using techniques such as column chromatography

or recrystallization.

NMR Spectroscopy
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy
IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Protocol:
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Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small

amount of the solid sample with dry KBr powder and pressing it into a thin disk), as a thin

film on a salt plate (for liquids or solutions), or analyzed directly using an Attenuated Total

Reflectance (ATR) accessory.

Spectrum Acquisition: Place the prepared sample in the spectrometer's sample

compartment. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the empty sample holder or pure KBr is recorded first and automatically

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI)

and Electrospray Ionization (ESI) being common.

Protocol (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow Visualization
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The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of 6-Nitro-1,2,3,4-tetrahydroisoquinoline.

Workflow for Synthesis and Spectroscopic Analysis

Starting Material
(e.g., Tetrahydroisoquinoline)

Chemical Synthesis
(Protection, Nitration, Deprotection)

Purification
(Chromatography/Recrystallization)

6-Nitro-1,2,3,4-tetrahydroisoquinoline

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectroscopic Data Analysis
and Structure Confirmation

Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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